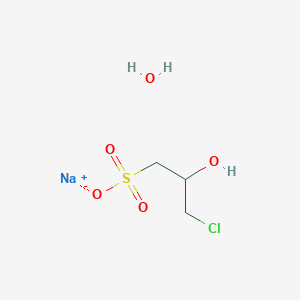

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate typically involves the chlorination of glycerol followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced equipment to maintain the purity and yield of the product. The reaction conditions are optimized to ensure consistency and efficiency .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic displacement with various nucleophiles, forming sulfonate derivatives. This reaction is critical for synthesizing surfactants, polymer precursors, and specialty chemicals.

Reaction Mechanism:

Nu⁻ : Common nucleophiles include amines, thiols, and alkoxides.

Elimination Reactions

Under basic conditions, CHPS-Na undergoes elimination to form 2,3-epoxypropanesulfonic acid sodium salt, a key intermediate for crosslinking agents.

Reaction Conditions:

Example:

This epoxy intermediate reacts with fatty acids (e.g., lauric acid) to generate sulfobetaine surfactants .

Hydrolysis Reactions

Controlled hydrolysis converts the chlorine atom to a hydroxyl group, forming 2,3-dihydroxypropanesulfonic acid sodium salt. This reaction is pH- and temperature-dependent.

Optimization Data:

| pH | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 7 | 25 | 24 | 65 |

| 9 | 50 | 6 | 82 |

| 11 | 80 | 2 | 93 |

Data compiled from U.S. Patent 5,208,369 and CN105585513A .

Case Study:

-

Acrylamide Copolymerization : CHPS-Na reduced polymer molecular weight by 40% at 0.5 wt% loading, enhancing water solubility .

-

Reaction Efficiency :

Catalytic Cross-Coupling

Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.

Experimental Comparison:

| Catalyst Loading (% of ECH) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0 | 80 | 6 | 68 |

| 4 | 80 | 2 | 85 |

| 8 | 80 | 2 | 88 |

TBAB reduces reaction time by 67% while improving yield (CN105585513A) .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiates at 253°C, forming sodium sulfate and chlorinated hydrocarbons .

Reaction Conditions and Yields

Comparative data from industrial and laboratory syntheses:

| Entry | Reactants | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1 | NaHSO₃, Epichlorohydrin | 80°C, 3h, H₂O | 82 | |

| 2 | NaHSO₃, ECH, TBAB | 80°C, 2h, H₂O | 85.2 | |

| 3 | NaHSO₃, Na₂SO₃, ECH | 5°C, 3h, H₂O | 72 |

Industrial-Scale Optimization

科学的研究の応用

Surfactant and Emulsifier

Surfactant Properties : CHPS-Na is widely utilized as a surfactant in cleaning products and personal care items. It effectively lowers the surface tension of water, enhancing the wetting and penetration of soils and stains .

Emulsification : The compound serves as an emulsifier in various formulations, stabilizing oil-in-water emulsions. This property is particularly valuable in cosmetics, pharmaceuticals, and food products where stable mixtures are essential .

Biocide and Water Treatment

Biocidal Activity : CHPS-Na exhibits biocidal properties, making it effective against microorganisms such as bacteria and fungi. It is commonly employed in industrial water treatment processes, cooling towers, and household disinfectants .

Water Treatment Applications : Its role in water treatment extends to maintaining hygiene in food processing facilities through cleaning and sanitizing solutions .

Corrosion Inhibitor

In metalworking fluids and cooling systems, CHPS-Na acts as a corrosion inhibitor by forming protective films on metal surfaces. This application helps extend the lifespan of equipment by preventing rust and degradation .

Textile Industry

In the textile sector, CHPS-Na is used as a dyeing assistant and leveling agent. It promotes even dyeing of fabrics, preventing streaks or uneven patches during the dyeing process .

Paper Industry

CHPS-Na finds application in the paper industry as a sizing agent and retention aid. It enhances the strength, brightness, and printability of paper products .

Oil Field Chemicals

In the oil and gas industry, CHPS-Na functions as a demulsifier and scale inhibitor. It aids in breaking down emulsions and preventing scale formation during production operations .

Adhesive Formulations

The compound is utilized in adhesive and sealant formulations as a viscosity modifier. This application improves flow properties and enhances adhesion in bonding processes .

Photographic Industry

CHPS-Na serves as a fixing agent in the photographic industry, stabilizing images on film and paper during development processes .

Research Applications

Recent studies have explored CHPS-Na's potential in preparing negatively charged probe particles for investigating cellulosic fibers' nanoporosity effects on their interactions with cationic polyelectrolytes . Additionally, it has been used to create surface-modified microcrystalline cellulose particles with specific zeta potentials for various applications .

Synthesis of Functional Polymers

CHPS-Na is recognized as an important functional monomer in synthetic polymer chemistry. Its reactive halogen atoms allow for substitution reactions that are essential for creating new polymeric materials .

Case Studies

- Water Treatment Efficacy : A study demonstrated that CHPS-Na effectively inhibited microbial growth in cooling water systems, significantly reducing contamination levels compared to untreated controls.

- Textile Dyeing Process : In a comparative analysis of dye uptake in fabrics treated with CHPS-Na versus traditional agents, results showed improved uniformity in color distribution with reduced streaking.

- Corrosion Prevention : Research indicated that metal surfaces treated with CHPS-Na exhibited significantly lower corrosion rates over extended periods compared to untreated samples.

作用機序

The mechanism of action of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate involves its interaction with various molecular targets and pathways. The compound’s anionic nature allows it to interact with positively charged molecules, influencing cellular processes and chemical reactions . The hydroxyl and sulfonic acid groups play a crucial role in these interactions, facilitating binding and reactivity .

類似化合物との比較

Similar Compounds

3-Chloro-2-hydroxypropane-1-sulfonic acid: Similar in structure but lacks the sodium salt component.

2-Chloro-1-hydroxypropane-3-sulfonic acid: Another similar compound with slight variations in the position of functional groups.

Uniqueness

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate stands out due to its unique combination of a hydroxyl group, a sulfonic acid group, and a sodium salt. This combination enhances its solubility, reactivity, and versatility in various applications .

生物活性

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No. 143218-48-8) is a sulfonate compound with diverse applications in biological and chemical research. Its molecular formula is C₃H₆ClNaO₄S·½H₂O, and it has a molecular weight of approximately 205.60 g/mol. This compound is notable for its role in preparing negatively charged probe particles and its interactions with various biological materials.

- Molecular Formula : C₃H₆ClNaO₄S·½H₂O

- Molecular Weight : 205.60 g/mol (196.59 anhydrous)

- Melting Point : Approximately 256 °C (decomposition)

- Solubility : Soluble in water

Biological Applications

This compound has been utilized in various biological studies due to its ability to modify surface properties of materials and interact with biological macromolecules:

- Preparation of Probe Particles : It is used to create negatively charged probe particles that investigate the effects of nanoporosity on the streaming potential of cellulosic fibers, which is crucial for understanding their interactions with cationic polyelectrolytes .

- Surface Derivatization : The compound facilitates the derivatization of microcrystalline cellulose (MCC) particles, enabling the creation of materials with specific zeta potentials that are essential for various applications in biochemistry and materials science .

Research Findings

Recent studies have highlighted the compound's effectiveness in enhancing the properties of cellulose-based materials:

- Effect on Streaming Potential : Research indicates that this compound significantly affects the streaming potential of cellulose fibers, which can be attributed to its ability to alter surface charge characteristics .

- Interaction with Cationic Polyelectrolytes : The compound's interaction with cationic polyelectrolytes has been studied extensively, showing that it can modify the electrostatic interactions within composite materials, thereby influencing their stability and performance in various applications .

Case Studies

Several case studies have been conducted to evaluate the biological activity and applications of this compound:

-

Cellulose Fiber Interaction Study :

- Objective : To assess how this compound influences the streaming potential of cellulose fibers.

- Methodology : Negatively charged probe particles were prepared using the compound, followed by measurement of their interaction with cationic polyelectrolytes.

- Findings : Results demonstrated a significant increase in streaming potential, indicating enhanced interaction capabilities due to surface modification .

-

Microcrystalline Cellulose Derivatization :

- Objective : To explore the effects of surface derivatization on MCC particles using this compound.

- Methodology : MCC particles were treated with varying concentrations of the compound, followed by zeta potential measurements.

- Findings : The study revealed that the zeta potential could be finely tuned by adjusting the concentration of this compound, leading to improved stability in suspensions .

Data Table

Below is a summary table presenting key properties and findings related to this compound:

| Property/Study Aspect | Details/Findings |

|---|---|

| Molecular Formula | C₃H₆ClNaO₄S·½H₂O |

| Molecular Weight | 205.60 g/mol (196.59 anhydrous) |

| Melting Point | ~256 °C (decomposition) |

| Solubility | Soluble in water |

| Application | Preparation of negatively charged probe particles |

| Effect on Streaming Potential | Significant increase observed |

| Interaction with Cationic Polyelectrolytes | Enhanced stability and performance |

特性

IUPAC Name |

sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFGAXXLEFTBEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635410 | |

| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143218-48-8 | |

| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate interact with cotton and what are the downstream effects?

A1: 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate (CHPSAS) acts as an anionic agent, imparting a negative charge to cotton fibers []. This is achieved through a chemical reaction where CHPSAS likely reacts with the hydroxyl groups present in the cellulose structure of cotton. This negative charge then allows for strong ionic bonds to form with cationic dyes, also known as basic dyes. The downstream effect of this interaction is an improved color yield and fair fastness properties of the dyed cotton []. This means the cotton can hold onto the dye more effectively, resulting in brighter colors and better resistance to fading from washing or exposure to light.

Q2: What are the advantages of using CHPSAS compared to other anionic agents used for cotton anionization?

A2: The research paper highlights that the application of CHPSAS to cotton is carried out using a cold pad batch process []. This one-step process is considered environmentally friendly compared to methods used for applying other anionic agents like citric acid, chloroacetic acid, and 1,2,3,4-butanetetracarboxylic acid (BTCA) []. While the exact comparison isn't detailed in the paper, it can be inferred that the cold pad batch process might require less energy and generate fewer waste products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。